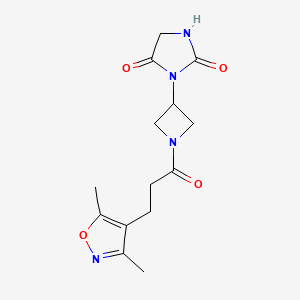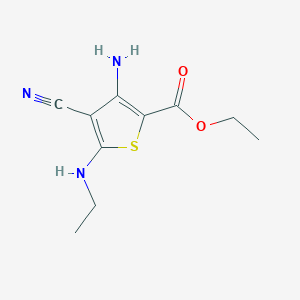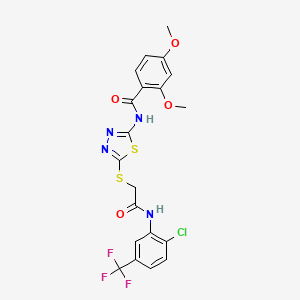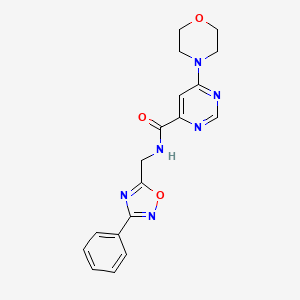![molecular formula C22H21FN2OS B2400489 (4-Fluorphenyl)(2-thioxo-3-(m-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanon CAS No. 1223780-54-8](/img/structure/B2400489.png)
(4-Fluorphenyl)(2-thioxo-3-(m-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can include the starting materials, the type of reaction, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used for this analysis can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Wirkmechanismus
The exact mechanism of action of (4-Fluorophenyl)(2-thioxo-3-(m-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and modulating the expression of various genes. The compound has also been shown to interact with specific receptors in the body, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have demonstrated that (4-Fluorophenyl)(2-thioxo-3-(m-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanone can exert a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. The compound has also been shown to have antioxidant properties, which may protect against oxidative stress. Additionally, it has been shown to induce apoptosis in cancer cells, suggesting potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (4-Fluorophenyl)(2-thioxo-3-(m-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanone is its relatively simple synthesis method and high yield. This makes it an attractive compound for lab experiments. However, one limitation is the lack of comprehensive studies on its safety and toxicity. Further research is needed to fully understand the potential risks associated with its use.
Zukünftige Richtungen
There are several potential future directions for research on (4-Fluorophenyl)(2-thioxo-3-(m-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanone. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and potential as an anticancer agent. Finally, research is needed to determine the safety and toxicity of the compound in humans, which will be critical for its potential use in clinical settings.
Synthesemethoden
The synthesis of (4-Fluorophenyl)(2-thioxo-3-(m-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanone involves the reaction of 1,4-diazaspiro[4.5]dec-3-en-2-one with 4-fluorobenzaldehyde and 3-methylbenzothioamide. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled conditions. The yield of the product is typically high, and the purity can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Anti-Krebs-Potenzial
(4-Fluorphenyl)(2-thioxo-3-(m-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanon: wurde auf seine Antikrebs-Eigenschaften untersucht. In-silico-Studien deuten darauf hin, dass es günstig mit Ecto-5'-Nukleotidase interagiert, einem Protein, das an Krebswachstum durch Immunsuppression beteiligt ist . Forscher untersuchen sein Potenzial als Antikrebs-Arzneimittelkandidat.
Biginelli-Reaktionsgerüst
Die Verbindung wird über die Biginelli-Reaktion synthetisiert, eine vielseitige säurekatalysierte Mehrkomponentensynthese. Diese Reaktion erzeugt Dihydropyrimidinone/thione (DHPMs), die aufgrund ihrer Wechselwirkungen mit verschiedenen biologischen Zielen privilegierte Gerüste sind. Die Struktur der Verbindung macht sie für die Generierung von Bibliotheken mit struktureller Vielfalt geeignet .
Arzneimittelentwicklung und virtuelles Screening
Aufgrund seiner vielversprechenden Wechselwirkungen mit Ecto-5'-Nukleotidase haben Forscher rechnergestützte Methoden für virtuelles Screening eingesetzt. Durch die Bewertung seines Bindungspotenzials wollen sie neuartige Antikrebsmedikamente auf der Basis dieser Verbindung entwickeln .
Heterocyclische Chemie
Die spirocyclische Struktur der Verbindung trägt zu ihrer Vielseitigkeit bei. Sie dient als Zwischenprodukt für die Synthese von fusionierten Heterocyclen, wie z. B. 2-Phenyl-5H-[1,3,4]thiadiazolo[2,3-b]chinazolin-5-on . Diese Heterocyclen finden Anwendung in der medizinischen Chemie und der Medikamentenentwicklung.
Entzündungshemmende und schmerzstillende Wirkung
Verwandte Indolderivate haben entzündungshemmende und schmerzstillende Eigenschaften gezeigt. Obwohl für diese Verbindung nicht direkt untersucht, unterstreicht dies das Potenzial für ähnliche Aktivitäten .
Antituberkulose-Aktivität (Indirekt)
Obwohl nicht spezifisch gegen Tuberkulose getestet, wurden verwandte Verbindungen, die von Pyridin und Indol abgeleitet sind, auf ihre Antituberkulose-Aktivität untersucht. Weitere Untersuchungen in diesem Bereich könnten weitere Anwendungen aufdecken .
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2OS/c1-15-6-5-7-17(14-15)19-21(27)25(22(24-19)12-3-2-4-13-22)20(26)16-8-10-18(23)11-9-16/h5-11,14H,2-4,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIRMNYGYVPLIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-4-(3,4-dihydroxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2400411.png)


![N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B2400415.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2400416.png)

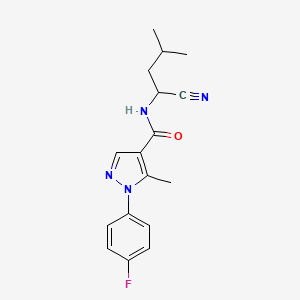
![[5-Acetamido-4-acetyloxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl] acetate](/img/structure/B2400422.png)
